Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride

Description

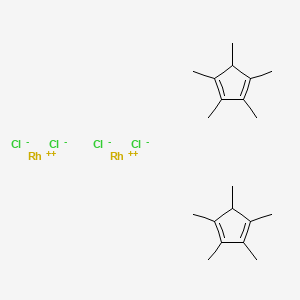

Bis(λ²-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride is a rhodium-based organometallic complex characterized by two pentamethylcyclopentadienyl (Cp) ligands and two chloride counterions. The Cp ligand, a highly substituted cyclopentadienyl derivative, provides steric bulk and strong electron-donating properties, stabilizing the rhodium center in a low oxidation state (Rh²⁺).

Key structural features include:

- Coordination geometry: Rhodium adopts a pseudo-tetrahedral geometry with two Cp* ligands and two chloride ions.

- Electronic configuration: The λ²-rhodium(2+) ion indicates a d⁷ electronic configuration, common in Rh(II) complexes.

- Synthesis: Typically prepared via ligand substitution reactions, where a precursor rhodium complex (e.g., RhCl₃) reacts with pentamethylcyclopentadienyl ligands under inert conditions.

Properties

Molecular Formula |

C20H32Cl4Rh2 |

|---|---|

Molecular Weight |

620.1 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+);tetrachloride |

InChI |

InChI=1S/2C10H16.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |

InChI Key |

XPOXQTDUMBBGLJ-UHFFFAOYSA-J |

Canonical SMILES |

CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Advanced purification techniques, such as column chromatography, may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.

Reduction: It can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands can be replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Various ligands, such as phosphines or amines, can be used under mild conditions.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Anticancer Research: Rhodium complexes have shown potential in anticancer research due to their ability to interact with DNA and inhibit cancer cell growth.

Industry:

Mechanism of Action

The mechanism of action of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride involves the coordination of the rhodium center with various ligands. This coordination can alter the electronic properties of the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in anticancer research or activation of substrates in catalytic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this rhodium complex, comparisons are drawn with structurally analogous organometallic compounds. Key differences and similarities are highlighted below:

Table 1: Comparative Analysis of Organometallic Complexes

Key Observations :

Ligand Effects :

- The Cp* ligand in the target complex provides greater steric shielding and electron density compared to the ethylcyclopentadienyl ligand in the tungsten complex . This enhances stability and modifies catalytic selectivity.

- In contrast, the Et-DUPHOS-Rh complex employs a chiral phosphine ligand, enabling enantioselective catalysis, a feature absent in the Cp*-Rh system .

Counterion Influence :

- Chloride counterions (in the target and tungsten complexes) confer higher lattice energy and lower solubility in polar solvents compared to tetrafluoroborate .

Metal-Specific Reactivity :

- Rh(II) complexes (target) exhibit unique redox activity compared to Rh(I) (Et-DUPHOS-Rh) and W(IV) systems. For example, Rh(II) intermediates are pivotal in radical-involving catalytic cycles.

Safety and Handling: While direct safety data for the target compound is unavailable, its chloride counterion and rhodium center suggest corrosivity and toxicity akin to related complexes (e.g., skin/eye irritation noted in ).

Notes

Data Limitations : Direct experimental data for Bis(λ²-Rh²⁺) Bis(Cp*) Tetrachloride is scarce; comparisons rely on structural analogs and inferred properties.

Regulatory Status : Unlike the (+)-Et-DUPHOS-Rh complex, which is unregulated , the target compound’s handling may require precautions due to rhodium’s toxicity.

Research Gaps : Detailed studies on its catalytic mechanisms, stability under ambient conditions, and ecotoxicology are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.